molecular formula C9H14N4 B11801917 5-Methyl-3-(piperazin-1-yl)pyridazine

5-Methyl-3-(piperazin-1-yl)pyridazine

Cat. No.: B11801917
M. Wt: 178.23 g/mol
InChI Key: AQFISLTWTPFBRN-UHFFFAOYSA-N
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Description

5-Methyl-3-(piperazin-1-yl)pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound is of interest due to its potential pharmacological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(piperazin-1-yl)pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloropyridazine with piperazine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(piperazin-1-yl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of pyridazine N-oxides.

    Reduction: Formation of reduced pyridazine derivatives.

    Substitution: Formation of various substituted pyridazine derivatives depending on the reagents used.

Scientific Research Applications

5-Methyl-3-(piperazin-1-yl)pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(piperazin-1-yl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with a similar structure but without the piperazine moiety.

    Pyridazinone: A derivative with a keto group at the 3-position.

    Piperazine: A simple heterocyclic compound with a six-membered ring containing two nitrogen atoms.

Uniqueness

5-Methyl-3-(piperazin-1-yl)pyridazine is unique due to the presence of both the pyridazine and piperazine moieties in its structure. This combination imparts distinct pharmacological properties and enhances its potential as a versatile compound in various fields of research.

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

5-methyl-3-piperazin-1-ylpyridazine

InChI

InChI=1S/C9H14N4/c1-8-6-9(12-11-7-8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3

InChI Key

AQFISLTWTPFBRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1)N2CCNCC2

Origin of Product

United States

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